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Myristoyl coenzyme A -

Myristoyl coenzyme A

Catalog Number: EVT-8859642
CAS Number:
Molecular Formula: C35H62N7O17P3S
Molecular Weight: 977.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myristoyl-CoA is a long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of myristic acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It is functionally related to a coenzyme A and a tetradecanoic acid. It is a conjugate acid of a myristoyl-CoA(4-).
Tetradecanoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
tetradecanoyl-CoA is a natural product found in Homo sapiens with data available.
Tetradecanoyl-CoA is a metabolite found in or produced by Saccharomyces cerevisiae.
myristoyl-CoA is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

Myristoyl coenzyme A is a fatty acyl coenzyme A derivative that plays a crucial role in various biochemical processes, particularly in the modification of proteins. This compound is derived from myristic acid, a saturated fatty acid with a 14-carbon chain, and is involved in the N-myristoylation of proteins, which affects their membrane association and function. Myristoyl coenzyme A is essential for the proper functioning of various signaling pathways and has been implicated in several physiological and pathological processes.

Source

Myristoyl coenzyme A is synthesized from myristic acid through the action of acyl-CoA synthetase enzymes, which catalyze the conversion of fatty acids into their corresponding acyl-CoA derivatives. The primary sources of myristic acid include animal fats, dairy products, and certain plant oils.

Classification

Myristoyl coenzyme A belongs to the class of coenzyme A derivatives, which are critical cofactors in metabolic pathways. It can be classified as a fatty acyl-CoA derivative and is specifically categorized under long-chain acyl-CoA compounds.

Synthesis Analysis

Methods

The synthesis of myristoyl coenzyme A can be achieved through various methods. One notable approach involves the enzymatic conversion of myristic acid using acyl-CoA synthetase. This process typically involves the following steps:

  1. Activation of Myristic Acid: Myristic acid is activated by ATP to form myristoyl-adenylate.
  2. Formation of Myristoyl Coenzyme A: The activated myristoyl-adenylate then reacts with coenzyme A to produce myristoyl coenzyme A.

Recent advancements have introduced highly convergent synthetic routes that enhance yield and efficiency. For instance, a method reported by researchers allows for an 11-fold increase in yield compared to traditional linear synthesis methods, utilizing specific enzymatic reactions to simplify the process .

Technical Details

The synthesis often requires careful control of reaction conditions, including pH and temperature, to optimize enzyme activity and product yield. High-performance liquid chromatography (HPLC) is commonly employed for purification and analysis of the synthesized myristoyl coenzyme A.

Molecular Structure Analysis

Structure

Myristoyl coenzyme A consists of a 14-carbon myristate chain linked to the coenzyme A moiety. The structure can be represented as follows:

  • Chemical Formula: C23_{23}H38_{38}N7_{7}O17_{17}P
  • Molecular Weight: Approximately 885.5 g/mol

The molecular structure features:

  • A long hydrophobic carbon chain (myristate).
  • An adenosine diphosphate unit.
  • A phosphopantetheine group that connects the fatty acid to coenzyme A.

Data

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized to confirm the structure and purity of myristoyl coenzyme A during synthesis .

Chemical Reactions Analysis

Reactions

Myristoyl coenzyme A participates in several important biochemical reactions:

  1. N-Myristoylation: The transfer of the myristate group to specific proteins is catalyzed by N-myristoyltransferase enzymes, which facilitate the attachment of myristate to glycine residues at the N-terminus of proteins.
  2. Fatty Acid Metabolism: Myristoyl coenzyme A serves as a substrate for various metabolic pathways involving fatty acid oxidation and synthesis.

Technical Details

The kinetics of these reactions can be studied using continuous assays that monitor product formation spectrophotometrically . These assays provide valuable insights into enzyme activity and substrate specificity.

Mechanism of Action

Process

The mechanism by which myristoyl coenzyme A exerts its effects involves several key steps:

  1. Binding: Myristoyl coenzyme A binds to the active site of N-myristoyltransferase.
  2. Transfer: The enzyme catalyzes the transfer of the myristate group from myristoyl coenzyme A to the target protein.
  3. Release: The modified protein is released from the enzyme, now possessing enhanced membrane affinity and altered functional properties.

Data

Studies have shown that N-myristoylation significantly affects protein localization and function, impacting signal transduction pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Myristoyl coenzyme A typically appears as a white or off-white solid or powder.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Myristoyl coenzyme A is relatively stable under physiological conditions but may hydrolyze under extreme pH or temperature conditions.
  • Reactivity: It readily participates in acylation reactions due to its reactive acyl group.

Relevant analyses include spectroscopic techniques that confirm its identity and purity .

Applications

Scientific Uses

Myristoyl coenzyme A has several important applications in scientific research:

  1. Protein Modification Studies: It is widely used to study N-myristoylation processes in various proteins, aiding in understanding their function and regulation.
  2. Enzyme Activity Assays: Myristoyl coenzyme A serves as a substrate in assays designed to measure N-myristoyltransferase activity, providing insights into enzyme kinetics and potential inhibitors .
  3. Drug Development: Research into compounds that mimic or inhibit N-myristoylation can lead to new therapeutic strategies for diseases where this modification plays a critical role.
Enzymatic Roles in Protein Myristoylation

N-Myristoyltransferase Substrate Specificity and Catalytic Mechanisms

Myristoyl coenzyme A serves as the primary acyl donor for N-myristoyltransferase (N-Myristoyltransferase), an enzyme that catalyzes the covalent attachment of myristate (C14:0) to the N-terminal glycine residue of target proteins. This catalytic process exhibits stringent selectivity for myristoyl chain length due to structural constraints within the enzyme's acyl-binding pocket. The dedicated fatty acyl binding site (designated Pocket 1) functions as a molecular sieve, optimally accommodating the 14-carbon chain while sterically excluding longer acyl chains (>C16) and exhibiting reduced efficiency toward shorter chains ([1].="" acid="" analyses="" are="" biochemical="" conditions="" confirm="" decanoate="" derivatives="" fatty="" not="" onto="" p="" physiological="" protein="" shorter="" targets="" than="" that="" transferred="" under="">

The catalytic mechanism involves nucleophilic addition-elimination chemistry. Myristoyltransferase contains a conserved catalytic base that facilitates deprotonation of the N-terminal glycine amine group, enhancing its nucleophilicity for attack on the thioester carbonyl carbon of Myristoyl coenzyme A. This process is further stabilized by an oxyanion hole within the active site that polarizes the carbonyl group during the transition state [3]. Mass spectrometry analyses have conclusively demonstrated that the reaction products are amide-linked myristoylglycine peptides, with no detectable lysine acylation occurring when canonical glycine-containing substrates are utilized [1].

Notably, while Myristoyl coenzyme A represents the physiological substrate, recent investigations reveal unexpected catalytic plasticity. Human Myristoyltransferase can utilize acetyl coenzyme A (C2) as an alternative acyl donor, albeit with catalytic efficiency (kcat/Km) approximately two orders of magnitude lower than observed with Myristoyl coenzyme A, based on high-performance liquid chromatography end-point assays using ADP-ribosylation factor 6-derived peptide substrates [1]. This promiscuity appears enzyme-specific, as comparative studies between human and Saccharomyces cerevisiae Myristoyltransferase demonstrate significant divergence in peptide substrate recognition at positions 3, 4, 7, and 8 of target sequences, despite conservation in acyl coenzyme A recognition [10].

Table 1: Catalytic Efficiency of Myristoyltransferase with Different Acyl coenzyme A Donors

Acyl coenzyme A DonorChain LengthRelative Catalytic Efficiency (kcat/Km)Primary Substrate
Myristoyl coenzyme AC14:01.0 (Reference)Yes
Acetyl coenzyme AC2:00.01-0.1*No
Lauroyl coenzyme AC12:00.3No
Palmitoyl coenzyme AC16:0<0.01No

*Reported values vary between assay systems* [1]

Kinetic Analysis of Myristoyl coenzyme A Binding and Transfer Efficiency

Transient-state kinetic analyses provide detailed insights into the Myristoyl coenzyme A-dependent catalytic cycle of Myristoyltransferase. Investigations using Saccharomyces cerevisiae Myristoyltransferase (Nmt1p) demonstrate an ordered sequential Bi-Bi mechanism: Myristoyl coenzyme A binding to the apoenzyme precedes peptide substrate binding, followed by catalytic transformation and subsequent release of coenzyme A, then myristoylpeptide product [3] [10]. Pre-steady-state quenched-flow studies reveal a significant kinetic disconnect: the chemical transformation step (acylation) occurs rapidly at approximately 13.8 ± 0.6 s⁻¹, while the overall steady-state turnover is limited by a slower subsequent step (0.10 ± 0.01 s⁻¹), identified as product dissociation or enzyme conformational change [3].

Myristoyl coenzyme A binding to Myristoyltransferase occurs via a multi-step process characterized by rapid initial association (3.2 × 10⁸ M⁻¹ s⁻¹ at 5°C) followed by a slower conformational adjustment (23 ± 2 s⁻¹) that optimally positions the thioester for nucleophilic attack [3]. This ordered mechanism positions Myristoyl coenzyme A as the foundational substrate, creating the peptide-binding interface. Product inhibition studies confirm this mechanism; coenzyme A acts as a noncompetitive inhibitor against Myristoyl coenzyme A and a mixed-type inhibitor against peptide substrates, consistent with formation of a dead-end ternary complex [6] [10].

The kinetic parameters governing peptide binding further demonstrate the influence of the Myristoyl coenzyme A-bound state. For an octapeptide representing the N-terminus of calcineurin B (Cnb1p), binding to the Myristoyltransferase·S-(2-oxo)pentadecyl coenzyme A binary complex exhibits a second-order rate constant of 2.1 ± 0.3 × 10⁶ M⁻¹ s⁻¹ and dissociation rate of 26 ± 15 s⁻¹ (measured at 10°C) [3]. These kinetic features emphasize that regulation of Myristoyl coenzyme A pool size and accessibility significantly modulates protein N-myristoylation efficiency across species, as the ordered mechanism is conserved from yeast to humans [10].

Comparative Enzymology: Myristoyl coenzyme A vs. Shorter/Longer Acyl coenzyme A Derivatives

Systematic comparisons of acyl chain specificity reveal distinct physicochemical constraints governing Myristoyltransferase recognition of Myristoyl coenzyme A versus alternative acyl coenzyme A derivatives. Kinetic profiling demonstrates an inverse relationship between acyl chain polarity and catalytic efficiency for both human Myristoyltransferase and upstream Myristoyl coenzyme A synthetase. Nonpolar derivatives exhibit substantially higher activity, reflecting the hydrophobic environment of the acyl-binding pocket [7]. Molecular modeling based on substrate activity profiles suggests Myristoyl coenzyme A binds Myristoyltransferase in a bent conformation, with principal bends occurring near C5-C6 and C8, contrasting with the extended conformation observed in solution [7]. This bent topology is sterically accommodated within Pocket 1, which exhibits depth and geometry specifically evolved for C14 saturation.

Chain length profoundly impacts catalytic efficiency. While Myristoyl coenzyme A (C14:0) serves as the optimal donor, kinetic analyses show significant reductions in transfer efficiency for both shorter and longer chains:

  • C10:0 (Decanoyl coenzyme A): No detectable transfer to protein substrates
  • C12:0 (Lauroyl coenzyme A): ~30% efficiency relative to Myristoyl coenzyme A
  • C16:0 (Palmitoyl coenzyme A): <1% efficiency relative to Myristoyl coenzyme A [7]

Table 2: Impact of Acyl Chain Length on Myristoyltransferase Catalytic Parameters

Acyl coenzyme A DerivativeChain LengthRelative KmRelative kcatPrimary Physiological Role
Decanoyl coenzyme AC10:0N/D*N/DNot a substrate
Lauroyl coenzyme AC12:03.1x Higher0.4xMinor substrate
Myristoyl coenzyme AC14:01.0 (Ref)1.0 (Ref)Primary substrate
Pentadecanoyl coenzyme AC15:05.7x Higher0.15xNon-physiological
Palmitoyl coenzyme AC16:0>10x Higher<0.01xNot a substrate

N/D: Not Detectable [1] [7]

Notably, the acyl chain specificities of human and Saccharomyces cerevisiae Myristoyltransferase are highly conserved, despite divergence in peptide recognition [7] [10]. This conservation extends to unsaturated analogs; both 5Z-tetradecenoic (C14:1Δ⁵) and 5Z,8Z-tetradecadienoic (C14:2Δ⁵,⁸) acids exhibit significant activity with human enzymes. This efficiency may explain the heterogeneous acylation observed in specific mammalian cell lineages where these unsaturated C14 fatty acids incorporate into certain N-myristoylated proteins [7]. Retinal tissue presents a notable exception, exhibiting heterogeneous acylation with various fatty acids beyond myristate, though the specific enzymatic basis remains incompletely characterized [4].

Structural Determinants of Myristoyl coenzyme A Recognition by N-Myristoyltransferase Isoforms

Structural biology studies reveal intricate molecular interactions governing Myristoyl coenzyme A recognition across N-Myristoyltransferase isoforms. The canonical acyl-binding pocket (Pocket 1) comprises hydrophobic residues forming a cavity with precise dimensions complementary to the myristoyl chain. This cavity extends approximately 14Å deep, terminating near the catalytic cysteine residue, enabling optimal positioning of the thioester for nucleophilic attack by the glycine amine of peptide substrates [1]. Mutagenesis studies confirm that residues lining this pocket act as molecular rulers, where substitutions altering pocket depth or hydrophobicity significantly impact catalytic efficiency toward Myristoyl coenzyme A versus non-physiological acyl coenzyme A derivatives [1] [3].

Mammals express two major N-Myristoyltransferase isoforms (Type I and Type II) exhibiting distinct structural features influencing Myristoyl coenzyme A interactions. Bovine tissues express at least three isoforms: the "long form" Type I (identical to previously characterized human Type I enzyme), a "short form" Type I, and a novel Type II enzyme. Retinal tissue shows predominant expression of the Type I short form and Type II isoforms, while liver contains both the canonical Type II enzyme identical to human liver Myristoyltransferase and the retina-type novel Type II enzyme [4]. Despite this complexity, the core residues constituting the acyl-binding pocket remain highly conserved across isoforms, explaining their shared preference for Myristoyl coenzyme A.

Table 3: Structural Features of N-Myristoyltransferase Isoforms Influencing Myristoyl coenzyme A Recognition

Isoform TypePrimary Tissue ExpressionKey Structural FeaturesMyristoyl coenzyme A Binding Affinity (Relative)Heterogeneous Acylation Capacity
Type I (Long Form)UbiquitousFull-length N-terminus; conserved Pocket 11.0 (Reference)No
Type I (Short Form)Retina-predominantN-terminal truncation; conserved Pocket 1~0.9Unknown
Type II (Canonical)Liver, ubiquitousDivergent C-terminus; conserved Pocket 1~1.1No
Type II (Retina-type)Retina, liverNovel sequence variants; conserved Pocket 1~0.8Suspected

Adapted from bovine tissue studies [4]

The essential role of Myristoyl coenzyme A recognition extends beyond mammals to pathogenic protists. In kinetoplastid parasites (Trypanosoma brucei, Leishmania major), N-Myristoyltransferase is a monomeric enzyme absolutely required for viability. Gene targeting experiments confirm that ablation of N-Myristoyltransferase activity causes rapid cell death in both parasites [5] [8]. Structural characterization of Leishmania N-Myristoyltransferase reveals a conserved Myristoyl coenzyme A binding site, though subtle differences in pocket architecture compared to mammalian enzymes present opportunities for developing parasite-selective inhibitors while preserving host N-Myristoyltransferase function [5]. This conservation underpins the enzyme's validation as a therapeutic target, particularly as kinetic studies confirm that bloodstream form Trypanosoma brucei parasites pre-treated with N-Myristoyltransferase-targeting RNA interference cannot establish infections in mammalian hosts [8].

Properties

Product Name

Myristoyl coenzyme A

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate

Molecular Formula

C35H62N7O17P3S

Molecular Weight

977.9 g/mol

InChI

InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30+,34-/m1/s1

InChI Key

DUAFKXOFBZQTQE-QSGBVPJFSA-N

SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

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